tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate: is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxy-substituted pyrimidine ring, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Methoxy and Methylthio Groups: The methoxy group is usually introduced via a nucleophilic substitution reaction, while the methylthio group can be added through a thiolation reaction using methylthiolating agents.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with dihaloalkanes under basic conditions.
Final Coupling Reaction: The final step involves coupling the synthesized pyrimidine derivative with the piperazine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine ring, potentially leading to the formation of dihydropyrimidine or reduced piperazine derivatives.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Dihydropyrimidine Derivatives: From reduction of the pyrimidine ring.
Substituted Piperazines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its biological activity against various targets.
Drug Development: Used in the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate exerts its effects involves:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.
Pathways: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-methylpiperazin-1-yl)pyrimidine-1-carboxylate
- tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate
- tert-Butyl 4-(6-methoxy-2-(ethylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate
Uniqueness
- Structural Features : The presence of both methoxy and methylthio groups on the pyrimidine ring is unique, providing distinct chemical properties.
- Biological Activity : The combination of these functional groups may result in unique biological activities compared to similar compounds.
This detailed overview provides a comprehensive understanding of tert-Butyl 4-(6-methoxy-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 4-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-11-10-19(7-8-20(11)15(21)23-16(2,3)4)12-9-13(22-5)18-14(17-12)24-6/h9,11H,7-8,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUKEPVFNQZJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=NC(=N2)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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